molecular formula C12H13Cl2N B2695708 3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine CAS No. 2287274-18-2

3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2695708
CAS No.: 2287274-18-2
M. Wt: 242.14
InChI Key: YAAIENSRTQLRPD-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane core is often used as a bioisosteric replacement for aromatic rings in drug design, enhancing the potency, selectivity, and pharmacokinetic profile of the molecules .

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N/c13-9-2-1-3-10(14)8(9)4-11-5-12(15,6-11)7-11/h1-3H,4-7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAIENSRTQLRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorophenyl)methyl]bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, forming the bicyclo[1.1.1]pentane core . Subsequent functionalization steps introduce the desired substituents.

Industrial Production Methods

Large-scale synthesis of bicyclo[1.1.1]pentane derivatives can be achieved through flow photochemical processes, allowing for the construction of the core structure on a kilogram scale within a day . This method is advantageous for industrial production due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups .

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides a rigid, three-dimensional scaffold that can enhance binding affinity and selectivity for target proteins. This can lead to improved pharmacokinetic properties and reduced off-target effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and potential biological activities. Its rigid, three-dimensional structure makes it a valuable scaffold in drug design, offering advantages over more traditional aromatic systems .

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